dimethyl-1,2-oxazole-4-thiol

Catalog No.
S6442242
CAS No.
2229171-54-2
M.F
C5H7NOS
M. Wt
129.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl-1,2-oxazole-4-thiol

CAS Number

2229171-54-2

Product Name

dimethyl-1,2-oxazole-4-thiol

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Dimethyl-1,2-oxazole-4-thiol is a heterocyclic compound characterized by the presence of both an oxazole ring and a thiol group. Its molecular formula is C5_5H7_7N1_1OS, and it has a molecular weight of approximately 145.18 g/mol. The compound features a five-membered ring containing one nitrogen atom and one sulfur atom, which contributes to its unique chemical properties and reactivity. The thiol group (-SH) in dimethyl-1,2-oxazole-4-thiol is notable for its potential to participate in various

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. This reaction is crucial in biochemical pathways and synthetic chemistry.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles, which can lead to the formation of thioether derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives, which are of interest in medicinal chemistry .

Dimethyl-1,2-oxazole-4-thiol exhibits various biological activities that make it a compound of interest in pharmacology:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
  • Antioxidant Activity: The presence of the thiol group may confer antioxidant properties, allowing it to scavenge free radicals and protect against oxidative stress .
  • Enzyme Inhibition: Compounds with similar structures have been studied for their ability to inhibit specific enzymes, which could be relevant in treating diseases like cancer or infections.

Several methods have been developed for synthesizing dimethyl-1,2-oxazole-4-thiol:

  • One-Pot Reactions: A common synthetic route involves the condensation of appropriate precursors under mild conditions, often utilizing solvent-free methods to enhance yield and purity.
  • Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions, improving reaction times and yields compared to traditional heating methods.
  • Thiolactone Chemistry: Utilizing thiolactones in the presence of amines can facilitate the formation of dimethyl-1,2-oxazole-4-thiol through multi-step reactions .

Dimethyl-1,2-oxazole-4-thiol has several potential applications:

  • Pharmaceuticals: Its biological activities suggest utility in drug development, particularly as antimicrobial or antioxidant agents.
  • Chemical Synthesis: The compound can serve as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemicals: Its properties may also lend themselves to applications in agrochemicals as fungicides or herbicides .

Research on the interactions of dimethyl-1,2-oxazole-4-thiol with biological systems is limited but suggests several areas for exploration:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal its mechanism of action and potential therapeutic targets.
  • Metabolic Pathways: Understanding how dimethyl-1,2-oxazole-4-thiol is metabolized in biological systems could provide insights into its efficacy and safety profiles .
  • Synergistic Effects: Studies on its combination with other drugs may uncover synergistic effects that enhance therapeutic outcomes.

Dimethyl-1,2-oxazole-4-thiol shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1,3-ThiazoleContains sulfur within a five-membered ringKnown for its role in pharmaceuticals
BenzothiazoleContains both nitrogen and sulfurExhibits strong biological activity
1,2,4-TriazoleThree nitrogen atoms in a five-membered ringVersatile applications in medicinal chemistry
2-MercaptobenzothiazoleA benzothiazole derivative with a thiol groupUsed as an antifungal agent

Dimethyl-1,2-oxazole-4-thiol is unique due to its specific arrangement of atoms that includes both oxazole and thiol functionalities, which may offer distinct reactivity patterns compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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